2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14937367
InChI: InChI=1S/C29H33NO5S/c1-5-36-14-13-35-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-12-11-21(33-3)17-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3
SMILES:
Molecular Formula: C29H33NO5S
Molecular Weight: 507.6 g/mol

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC14937367

Molecular Formula: C29H33NO5S

Molecular Weight: 507.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C29H33NO5S
Molecular Weight 507.6 g/mol
IUPAC Name 2-ethylsulfanylethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C29H33NO5S/c1-5-36-14-13-35-29(32)26-18(2)30-23-15-20(19-9-7-6-8-10-19)16-24(31)28(23)27(26)22-12-11-21(33-3)17-25(22)34-4/h6-12,17,20,27,30H,5,13-16H2,1-4H3
Standard InChI Key XDBCDFBHLIPMFE-UHFFFAOYSA-N
Canonical SMILES CCSCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C

Introduction

Chemical Information

  • IUPAC Name: 2-(Ethylsulfanyl)ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Molecular Formula: C27H31NO5S

  • Molecular Weight: Approximately 481.61 g/mol

  • Functional Groups:

    • Quinoline core

    • Carboxylate ester

    • Dimethoxy-substituted aromatic ring

    • Ethylsulfanyl side chain

Structural Features

The compound features:

  • A hexahydroquinoline scaffold, a partially saturated derivative of quinoline.

  • A carboxylic ester group at the third position of the quinoline ring.

  • Substituents such as a dimethoxyphenyl group, which can enhance lipophilicity and electronic properties.

  • An ethylsulfanyl group, which may contribute to unique chemical reactivity or biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions using well-established organic synthesis techniques:

  • Hantzsch Reaction:

    • The hexahydroquinoline core is often synthesized via the Hantzsch reaction. This involves the condensation of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an ammonium salt in the presence of a catalyst.

  • Functionalization:

    • The carboxylic acid or ester group is introduced during or after the formation of the quinoline core.

    • The dimethoxyphenyl group can be incorporated through substitution reactions.

  • Introduction of Ethylsulfanyl Group:

    • The ethylsulfanyl side chain is typically added through nucleophilic substitution reactions using ethylthiol as a precursor.

General Reaction Scheme:

Aldehyde + β-Ketoester + Ammonium SaltCatalystHexahydroquinoline Derivative\text{Aldehyde + β-Ketoester + Ammonium Salt} \xrightarrow{\text{Catalyst}} \text{Hexahydroquinoline Derivative}

Further modifications introduce specific functional groups.

Medicinal Chemistry

Hexahydroquinoline derivatives are widely studied for their biological activities:

  • Antihypertensive Agents: Quinoline derivatives often act as calcium channel blockers.

  • Antioxidant Properties: The dimethoxyphenyl group enhances radical scavenging ability.

  • Antimicrobial Activity: Sulfur-containing groups like ethylsulfanyl may improve antimicrobial efficacy.

Material Science

The compound's structural rigidity and functional diversity make it a candidate for:

  • Organic light-emitting diodes (OLEDs).

  • Photovoltaic materials.

Table: Comparative Data on Related Compounds

Compound NameBiological ActivityKey Functional Groups
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateAntioxidantThiophene ring + amino group
(E)-1-[4-(Methylsulfanyl)phenyl]-2-(2,3,4-trimethoxyphenyl)etheneChemopreventiveMethylsulfanyl + trimethoxy
2-(Ethylsulfanyl)ethyl hexahydroquinoline derivativeAntihypertensive (potential)Hexahydroquinoline + sulfanyl

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